molecular formula C12H23NO2 B8585565 1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- CAS No. 36793-28-9

1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl-

Cat. No.: B8585565
CAS No.: 36793-28-9
M. Wt: 213.32 g/mol
InChI Key: YQJVAPGBVMMAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

36793-28-9

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C12H23NO2/c1-10(2)8-12(9-11(3,4)13-10)14-6-5-7-15-12/h13H,5-9H2,1-4H3

InChI Key

YQJVAPGBVMMAJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)OCCCO2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Use of Phosphoric Acid 77 g of triacetonamine were initially charged in 240 g of toluene together with 47 g of ethylene glycol. Subsequently, sufficient phosphoric acid (63 g) was added that the reaction mixture showed an acidic pH (≦2) when tested with a moistened indicator paper. The reaction mixture was heated to reflux temperature and water of reaction formed was removed on a water separator. After approx. 3 hours, there was less than 10% of the desired product according to the gas chromatogram. Instead, a plurality of secondary components had formed which were not investigated further.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.